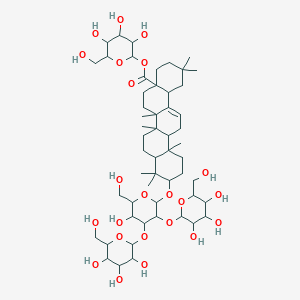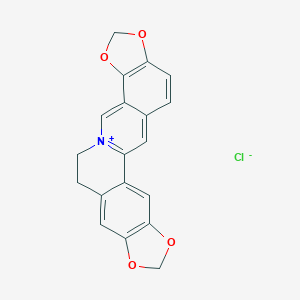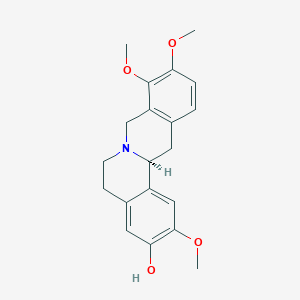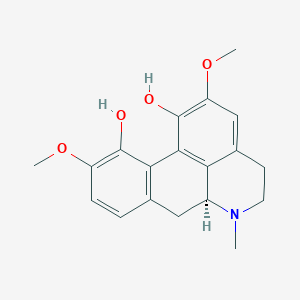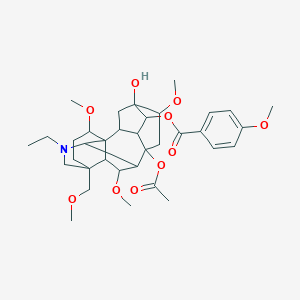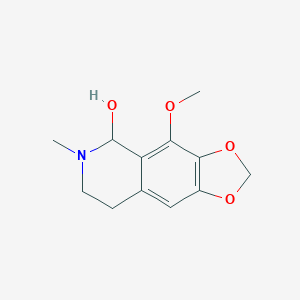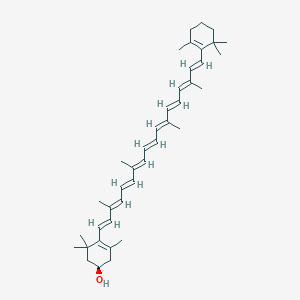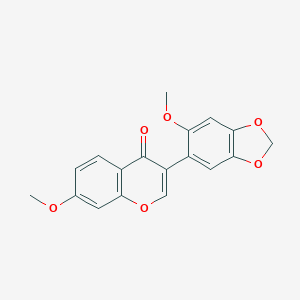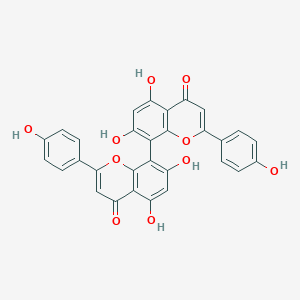
Daidzein diacetate
Overview
Description
Daidzein diacetate, also known as this compound, is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Daidzein diacetate is a derivative of Daidzein, which is a plant isoflavonoid primarily isolated from leguminous plants . The primary target of Daidzein is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.
Mode of Action
Daidzein interacts with its target by inhibiting the activity of Aldehyde dehydrogenase, mitochondrial . This interaction results in changes in the metabolism of aldehydes in the body.
Biochemical Pathways
Daidzein is involved in the phenylpropane pathway in legumes . It also plays a role in the interaction between plants and the environment by mediating the symbiosis between plants and nitrogen-fixing bacteria . In the human body, Daidzein can undergo various transformations, including deglycosylation, methoxylation, hydroxylation, and acetylation . These transformations can affect various biochemical pathways and their downstream effects.
Result of Action
Daidzein has various biological activities, including antioxidant, anti-inflammatory, chemoprevention, and anticancer effects . It is structurally and functionally similar to human estrogens, which are important in preventing osteoporosis, cancer, and postmenopausal diseases
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photodegradation of Daidzein in water has been studied, revealing that it can undergo degradation and transformation when exposed to light . Additionally, the use of deep eutectic solvents has been shown to increase the bioavailability of Daidzein, suggesting that the choice of solvent can significantly influence the action, efficacy, and stability of Daidzein .
Biochemical Analysis
Biochemical Properties
Daidzein diacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where this compound binds to estrogen receptor beta (ERβ), mimicking the effects of natural estrogens. This binding can influence gene expression and cellular responses. Additionally, this compound has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cell signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . In normal cells, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to estrogen receptors, particularly estrogen receptor beta (ERβ), and modulates gene expression by acting as a transcription factor. Additionally, this compound can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of this compound can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at certain dosages, beyond which adverse effects become more prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450s. The primary metabolic pathways include hydroxylation, methoxylation, and acetylation . These metabolic transformations can influence the bioavailability and biological activity of this compound. Additionally, the compound can interact with cofactors such as NADPH, which are essential for its metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, this compound can bind to intracellular proteins and be transported to different cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the mitochondria, where it can induce apoptosis through the mitochondrial pathway . Additionally, this compound can be found in the nucleus, where it interacts with estrogen receptors and modulates gene expression. The compound’s subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNFNBOPWLDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438726 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-01-7 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to daidzein diacetate when introduced to Phytolacca americana cell cultures?
A1: When this compound is introduced to Phytolacca americana cell cultures, it undergoes a two-step biotransformation. First, the diacetate ester is hydrolyzed, yielding daidzein. Subsequently, the daidzein is glucosylated, producing daidzein-7-O-β-D-glucoside. Interestingly, this process leads to a much higher yield of daidzein-7-O-β-D-glucoside compared to direct glucosylation of daidzein. []
Q2: How does the biotransformation of this compound impact its biological activity?
A2: The research demonstrates that daidzein-7-O-β-D-glucoside, the product of this compound biotransformation, exhibits stronger anti-allergic properties than daidzein itself. Specifically, it demonstrates a higher inhibitory effect on histamine release from rat peritoneal mast cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

